3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole

Description

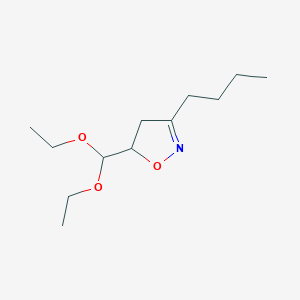

Structure

3D Structure

Propriétés

Numéro CAS |

87074-52-0 |

|---|---|

Formule moléculaire |

C12H23NO3 |

Poids moléculaire |

229.32 g/mol |

Nom IUPAC |

3-butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C12H23NO3/c1-4-7-8-10-9-11(16-13-10)12(14-5-2)15-6-3/h11-12H,4-9H2,1-3H3 |

Clé InChI |

JGAJUEURJAWJPI-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=NOC(C1)C(OCC)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a butyl-substituted nitrile oxide and an ethoxymethyl-substituted alkene can yield the desired isoxazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, and the product is purified using techniques like column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions

3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

Substitution: The isoxazole ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Substitution reactions often require catalysts, such as palladium or copper, and are conducted under inert atmospheres to avoid oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the isoxazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Potential Therapeutic Agent

Research has indicated that compounds similar to 3-butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole may act as agonists for G-protein-coupled receptors, particularly TGR5, which is implicated in glucose homeostasis and energy regulation. This suggests a potential application in treating metabolic disorders such as type 2 diabetes mellitus .

2. Structure-Activity Relationship Studies

Extensive studies on structure-activity relationships have shown that modifications to the oxazole core can enhance biological activity. For instance, derivatives of oxazole compounds have been synthesized and evaluated for their efficacy as TGR5 agonists, with some showing promising EC50 values in the nanomolar range .

Material Science Applications

1. Functionalized Polymers

The unique structure of this compound allows for its use in creating functionalized polymers. These polymers can exhibit desirable properties such as improved thermal stability and mechanical strength, making them suitable for various industrial applications .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics under varying environmental conditions .

Agricultural Applications

1. Pesticide Development

Research into oxazole derivatives has led to the exploration of their use as agrochemicals. Compounds with similar structures have shown potential as pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target species .

Case Study 1: TGR5 Agonists

A study focused on synthesizing a series of oxazole derivatives revealed that certain modifications significantly increased the potency of these compounds as TGR5 agonists. The most potent compound achieved an EC50 value of 1.4 nM, indicating strong potential for therapeutic applications in metabolic disorders .

Case Study 2: Agrochemical Development

Research into the agricultural applications of oxazole derivatives has led to the identification of several candidates for pesticide development. These compounds demonstrated effective pest control mechanisms while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Impact on Activity : The diethoxymethyl group in the target compound may enhance environmental stability compared to thiocarbamate-based herbicides (e.g., pyroxasulfone derivatives resist glutathione conjugation) . In contrast, phosphonic acid derivatives (e.g., HAB-439) exhibit polar interactions suitable for enzyme inhibition .

- Biological Targets : Aromatic substituents (e.g., 2e) enable MAO inhibition, while sulfonyl groups (e.g., pyroxasulfone) optimize herbicidal activity .

- Physicochemical Properties : Bromo and tert-butyl substituents increase lipophilicity (LogP ~3.5) and reactivity , whereas diethoxymethyl balances solubility and membrane permeability.

Metabolic Stability and Biotransformation

Isoxazoline derivatives undergo diverse metabolic pathways:

- Target Compound : The diethoxymethyl group may resist hydrolysis better than ester or carbamate groups, though ethers can still undergo oxidative cleavage .

- Neuropharmacological Derivatives (e.g., 2e) : Hydroxylation and demethylation are primary pathways, with intact oxazole rings critical for MAO binding .

- Herbicidal Derivatives : Structural rigidity (e.g., 4,5-dihydro ring) prevents glutathione conjugation, extending soil half-life .

Activité Biologique

3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound belonging to the isoxazole family. Its unique structure and substituents contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 229.32 g/mol. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which is characteristic of isoxazoles.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Cyclization : A butyl-substituted nitrile oxide reacts with an ethoxymethyl-substituted alkene.

- Reagents : The reaction is usually conducted in the presence of sodium hydroxide and ethanol as a solvent.

- Purification : The final product is purified using techniques such as column chromatography.

This method allows for the efficient production of the compound while maintaining high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

These findings suggest that the compound could be further explored as a potential antifungal agent in clinical applications .

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have demonstrated that this compound possesses anti-inflammatory effects. The mechanism involves modulation of specific enzymes or receptors involved in inflammatory pathways. This action may provide therapeutic benefits in treating conditions characterized by inflammation.

Case Studies

Several studies have focused on the biological activity of isoxazole derivatives similar to this compound:

- Antibacterial Activity : A study evaluated various oxazole derivatives against Staphylococcus aureus and Escherichia coli, noting that compounds with similar structures exhibited significant growth inhibition .

- Antifungal Activity : Another investigation highlighted the effectiveness of oxazole derivatives against fungal infections, demonstrating that modifications in substituents can enhance activity against specific strains .

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. This interaction leads to modulation of their activity, resulting in physiological responses that contribute to its antimicrobial and anti-inflammatory effects.

Q & A

What are the recommended synthetic methodologies for preparing 3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole, and how can reaction parameters be optimized for improved yields?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. Key steps include:

- Reflux conditions : Use glacial acetic acid as a catalyst in ethanol or DMSO (reflux for 4–18 hours, depending on substrate reactivity) .

- Purification : Recrystallization with ethanol-water mixtures improves yield and purity. For example, adjusting the ethanol-to-water ratio during crystallization can enhance recovery rates (e.g., 1:2 ethanol-water for 72% yield in analogous oxazoles) .

- Optimization : Vary stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) and monitor reaction progress via TLC. Prolonged reflux (e.g., 18 hours) may be necessary for sterically hindered intermediates .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., diethoxymethyl CH2 at δ 3.5–4.0 ppm) and carbon signals for the oxazole ring (δ 150–160 ppm) .

- IR Spectroscopy : Confirm C=N stretching (1640–1680 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolve absolute configuration and dihedral angles, particularly for chiral centers .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 256.1912) .

How can researchers address discrepancies between spectroscopic data (e.g., NMR vs. IR) during characterization?

Methodological Answer:

- Purity Verification : Repeat recrystallization or column chromatography to eliminate impurities affecting spectral clarity .

- Complementary Techniques : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., distinguishing tautomers) .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess peak splitting caused by solvent interactions .

What strategies are effective for determining the stereochemical configuration of chiral centers in this compound, and how does it influence biological activity?

Methodological Answer:

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)-phenylglycinol) to induce enantioselectivity during ring closure .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane-isopropanol mobile phases .

- Biological Impact : Test enantiomers in antimicrobial assays; for example, (S)-isomers of related oxazoles show 3-fold higher activity than (R)-counterparts .

How can computational chemistry aid in predicting the reactivity or pharmacological properties of this compound?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, diethoxymethyl groups may stabilize charge transfer in excited states .

- Molecular Docking : Simulate binding to biological targets (e.g., bacterial topoisomerase IV) using AutoDock Vina. Prioritize compounds with docking scores < −7.0 kcal/mol for experimental validation .

What non-aqueous titration methods are suitable for assessing the acidity/basicity of this compound?

Methodological Answer:

- Potentiometric Titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol. Plot mV vs. titrant volume to determine pKa via half-neutralization potentials .

- Solvent Selection : Non-polar solvents (e.g., acetone) enhance resolution for weak acids (pKa 8–12) .

How should purification protocols be tailored to isolate high-purity compound from complex reaction mixtures?

Methodological Answer:

- Recrystallization : Optimize solvent polarity (e.g., ethanol-water 1:3 for high-melting-point byproducts) .

- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate-hexane (3:7) to separate polar impurities .

- Purity Criteria : Target ≥95% purity via HPLC (C18 column, acetonitrile-water gradient) .

What experimental designs are recommended to evaluate biological activity in antimicrobial assays?

Methodological Answer:

- Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with 0.5 McFarland inoculum .

- Cytotoxicity (MTT Assay) : Assess IC50 in cancer cell lines (e.g., HeLa) with 24–48 hour exposure. Include doxorubicin as a positive control .

- Statistical Validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.